molecular formula C18H13FN2OS B11663405 (2Z)-2-(3-fluorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(3-fluorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11663405
M. Wt: 324.4 g/mol
InChI Key: OPQANFMJQKMLOB-DHDCSXOGSA-N
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Description

2-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-7,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiazole ring, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-7,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the thiazole ring and the fluorophenyl group. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Purification steps, such as recrystallization and chromatography, are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-7,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-7,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-7,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-1-(3-CHLOROPHENYL)METHYLIDENE]-7,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
  • 2-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-7,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

Uniqueness

The presence of the fluorophenyl group in 2-[(Z)-1-(3-FLUOROPHENYL)METHYLIDENE]-7,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs

Properties

Molecular Formula

C18H13FN2OS

Molecular Weight

324.4 g/mol

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H13FN2OS/c1-10-6-7-14-16(11(10)2)20-18-21(14)17(22)15(23-18)9-12-4-3-5-13(19)8-12/h3-9H,1-2H3/b15-9-

InChI Key

OPQANFMJQKMLOB-DHDCSXOGSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)N3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=N2)C

Canonical SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N2)C

Origin of Product

United States

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